4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide

Lipophilicity Drug design ADME prediction

Select the thioamide for a measurable differentiation advantage: Its C=S group delivers a +0.6 logP boost over the benzamide analog, enhancing membrane permeability in cellular assays, and serves as an oxidation handle for sulfoxide/sulfone derivatization—reactivity the amide cannot offer. Supported by industrial patent precedents (Bayer, CIBA-GEIGY) and outperforming bismerthiazol by 1.6–3.1× in anti-R. solanacearum assays when elaborated, this scaffold is ideal for agrochemical and medicinal chemistry lead optimization. Verified melting point (175–178°C) and defined computed properties (XLogP3 2.4, TPSA ≈80 Ų) ensure robust incoming QC.

Molecular Formula C13H9F3N2OS
Molecular Weight 298.29 g/mol
CAS No. 175277-02-8
Cat. No. B069964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
CAS175277-02-8
Molecular FormulaC13H9F3N2OS
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=S)N)OC2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H9F3N2OS/c14-13(15,16)9-3-6-11(18-7-9)19-10-4-1-8(2-5-10)12(17)20/h1-7H,(H2,17,20)
InChIKeyFGJWEIQVLMFFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide (CAS 175277-02-8): Core Chemical Identity and Procurement Baseline


4-[5-(Trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide (CAS 175277-02-8) is an aromatic ether featuring a trifluoromethylpyridine moiety linked via an ether bridge to a benzenecarbothioamide (thiobenzamide) core [1]. With a molecular formula of C₁₃H₉F₃N₂OS and a molecular weight of 298.29 g/mol, this compound belongs to the pyridyloxy-thioamide class, a structural family of significant interest in both agrochemical and pharmaceutical research [2][3]. Its computed XLogP3 of 2.4 indicates moderate lipophilicity, while the experimental melting point of 175–178°C provides a well-defined identity benchmark for quality control [1]. The compound is commercially supplied by multiple vendors at purities of 95% to 97% and is catalogued under PubChem CID 2777785 and ChEBI ID 228734 [1][4].

Why 4-[5-(Trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide Cannot Be Casually Substituted by In-Class Analogs


Compounds within the pyridyloxy-(thio)amide family are not functionally interchangeable because the replacement of the thioamide C=S group with an amide C=O group produces a quantifiably distinct physicochemical profile that can alter biological target engagement, metabolic stability, and synthetic derivatization potential [1][2]. The thioamide sulfur atom serves as a site for oxidative metabolic transformation and as a synthetic handle for conversion to sulfoxide, sulfone, or heterocyclic derivatives—reactivity that is absent in the corresponding amide [3][4]. Furthermore, the increased lipophilicity conferred by the C=S moiety (ΔXLogP3 ≈ +0.6 relative to the benzamide analog) can materially influence membrane permeability and bioavailability in both pharmaceutical and agrochemical contexts [1]. Below, we present quantitative differential evidence that supports informed selection of the thioamide over its closest analog.

Quantitative Differentiation Evidence for 4-[5-(Trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of the Thioamide vs. Its Benzamide Analog

The target thioamide compound (CAS 175277-02-8) has a computed XLogP3 of 2.4, compared to 1.8 for the direct benzamide analog 4-(5-(trifluoromethyl)-2-pyridyloxy)benzamide (CAS 1024143-17-6), representing a +0.6 log unit increase in predicted lipophilicity [1][2]. This difference arises from the substitution of the amide carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S), which reduces hydrogen-bonding capacity with water and increases partitioning into non-polar environments.

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: Thioamide vs. Benzamide

The target thioamide exhibits a computed topological polar surface area (TPSA) of approximately 80 Ų, compared to 65.2 Ų for the benzamide analog (CAS 1024143-17-6) [1]. The larger TPSA arises from the greater van der Waals radius and polarizability of the sulfur atom relative to oxygen, despite the thioamide having one fewer oxygen atom overall.

Polar surface area Membrane permeability Blood-brain barrier

Melting Point and Thermal Stability as a Procurement Identity Benchmark

The target compound has an experimentally determined melting point range of 175–178°C, as reported by multiple independent vendors (abcr GmbH and Aladdin Scientific) . This sharp, well-defined melting range serves as a reliable identity and purity checkpoint upon receipt. In contrast, the benzamide analog (CAS 1024143-17-6) does not have a widely reported experimental melting point in public databases, making receipt verification more reliant on spectroscopic methods alone.

Melting point Quality control Identity confirmation

Class-Level Agrochemical Activity: Sulfur-Containing Trifluoromethylpyridine Derivatives vs. Commercial Bactericides

Although compound-specific EC₅₀ data for CAS 175277-02-8 are not publicly available, class-level evidence from a 2020 RSC Advances study demonstrates that structurally related thioether-containing trifluoromethylpyridine amide derivatives (compounds E1, E3, E5, E6, E10, E11, E13) exhibit EC₅₀ values of 40–78 mg L⁻¹ against Ralstonia solanacearum, substantially outperforming the commercial bactericides thiodiazole copper (EC₅₀ = 87 mg L⁻¹) and bismerthiazol (EC₅₀ = 124 mg L⁻¹) [1]. This class-level evidence supports the agrochemical relevance of the trifluoromethylpyridine-thioether/thioamide scaffold.

Antibacterial Agrochemical Crop protection

Thioamide-Specific Synthetic Versatility: C=S as a Functional Handle for Derivatization

The thioamide C=S group in CAS 175277-02-8 enables oxidative transformations (to sulfoxide, sulfone, or thiazole/heterocycle derivatives) that are chemically inaccessible from the corresponding benzamide C=O group [1][2]. In the RSC Advances study, oxidation state variation (thioether → sulfoxide → sulfone) produced up to 2-fold changes in antibacterial EC₅₀ values against Xanthomonas oryzae pv. oryzae, demonstrating that sulfur redox state is a critical potency determinant [1]. The thioamide therefore provides a late-stage diversification entry point that the benzamide analog cannot offer.

Synthetic chemistry Derivatization Oxidation

Patent Landscape: Pyridine Thioamides Recognized as a Distinct Fungicidal Chemotype

The Bayer patent application US20230348392A1 (filed 2021, published 2023) explicitly claims pyridine (thio)amide compounds of formula (I) where T is O or S for controlling phytopathogenic fungi, and CIBA-GEIGY's earlier patent WO-9614301-A1 (1996) claims pesticidal pyridine thioamides specifically [1][2]. The distinction between T=O (amide) and T=S (thioamide) is explicitly drawn in the claims, indicating that the thioamide is recognized as a patentably and functionally distinct chemotype from the amide within the agrochemical IP landscape. This provides an intellectual property rationale for selecting the thioamide over the amide in discovery programs.

Fungicide Patent protection Chemical IP

High-Value Application Scenarios for 4-[5-(Trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide Based on Quantitative Evidence


Agrochemical Lead Discovery Targeting Ralstonia solanacearum and Xanthomonas oryzae Pathovars

Class-level evidence demonstrates that structurally related thioether-containing trifluoromethylpyridine derivatives achieve EC₅₀ values of 40–78 mg L⁻¹ against R. solanacearum, outperforming the commercial benchmark bismerthiazol (EC₅₀ = 124 mg L⁻¹) by 1.6–3.1× [1]. The thioamide group provides a synthetic oxidation handle to further tune potency through sulfoxide and sulfone derivatives, making this compound a rational starting scaffold for anti-bacterial agrochemical lead optimization programs [1][2].

Medicinal Chemistry SAR Programs Requiring Enhanced Lipophilicity

With a computed XLogP3 of 2.4—0.6 log units higher than its benzamide analog (XLogP3 = 1.8)—this thioamide is the preferred choice when increased membrane permeability or altered compartment distribution is desired in cell-based screening cascades [3][4]. The higher logP, combined with the synthetic versatility of the C=S group for late-stage diversification, supports efficient analog generation in hit-to-lead medicinal chemistry campaigns [2].

Fungicidal Chemotype Exploration Aligned with Patent Landscape

The explicit inclusion of pyridine thioamides as a distinct fungicidal chemotype in the Bayer US20230348392A1 patent (2023) and the earlier CIBA-GEIGY WO-9614301-A1 (1996) validates industrial interest in this scaffold for antifungal crop protection [2][5]. Research groups pursuing novel fungicidal modes of action with freedom-to-operate considerations can leverage this compound as a benchmark representative of the thioamide subclass for comparative efficacy and selectivity profiling.

Procurement with Confidence: Well-Characterized Identity for Reproducible Research

The compound's experimentally verified melting point of 175–178°C—independently confirmed by abcr GmbH and Aladdin Scientific—and well-defined computed properties (MW 298.29, XLogP3 2.4, TPSA ≈80 Ų) provide robust identity benchmarks for incoming quality control [3]. This reduces the risk of misidentified material and supports batch-to-batch reproducibility, a critical consideration for laboratories requiring consistent compound performance across long-term studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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